molecular formula C23H20N2O5S B2469301 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 636988-37-9

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2469301
CAS No.: 636988-37-9
M. Wt: 436.48
InChI Key: DUDXMDHGPHPPOS-UHFFFAOYSA-N
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Description

4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Properties

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-12-13(2)31-23(24-12)25-19(15-9-10-16(26)17(11-15)30-3)18(21(28)22(25)29)20(27)14-7-5-4-6-8-14/h4-11,19,26-27H,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPUMFFVVDGFF-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule recognized for its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its biological properties:

  • Benzoyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Thiazole ring : Known for its diverse pharmacological effects.
  • Hydroxy groups : May facilitate hydrogen bonding interactions with target proteins.

Molecular Formula

The molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. The compound's ability to inhibit cell proliferation has been documented in various cancer cell lines. For instance, IC50 values have been reported in the range of 2.6 μM to 21.8 μM against specific cancer types, indicating a promising therapeutic potential .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cell lines. The results demonstrated that the compound effectively induced apoptosis in these cells, suggesting a mechanism of action that warrants further exploration .

Antimicrobial Activity

The thiazole moiety is often associated with antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against various bacterial strains, although specific data on the spectrum of activity is still being compiled .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease progression, such as matriptase, which plays a role in cancer metastasis. Inhibitory assays indicated a significant interaction with matriptase, highlighting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the thiazole and pyrrole rings have shown varying degrees of potency:

CompoundSubstituent ModificationIC50 (μM)
OriginalNone21.8
Modified 1Methyl on thiazole2.6
Modified 2Benzene on pyrrole9.8

These findings suggest that both the size and nature of substituents significantly influence biological activity .

Preliminary studies indicate that the compound may interact with target proteins through hydrophobic contacts and hydrogen bonding, influencing their functional states. Molecular dynamics simulations have provided insights into these interactions, suggesting a complex mechanism of action that requires further elucidation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Various studies have demonstrated that compounds with similar structures show effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported range from 4 to 20 μmol/L, indicating potent antimicrobial effects comparable to standard antibiotics like cefotaxime .

Anticancer Properties

The anticancer potential of 4-benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1H-pyrrol-2(5H)-one has been evaluated against several cancer cell lines, revealing promising results:

  • Cytotoxicity Against Tumor Cells : In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines ranged from 3.04 to 10.20 μmol/L, indicating moderate to high efficacy .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are crucial for developing new therapeutic agents:

  • Mechanism of Action : The presence of the thiazole moiety is believed to play a significant role in modulating inflammatory pathways. Studies have shown that derivatives can significantly reduce inflammation markers in various models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in substituents on the pyrrole and thiazole rings have been shown to influence biological activity:

Substituent Effect on Activity
Methyl groups on thiazoleIncrease in inhibitory potency against matriptase activation .
Hydroxy groupsEnhance antimicrobial and anticancer activities .
Aromatic substitutionsInfluence cytotoxicity and selectivity towards cancer cell lines .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a derivative with a modified benzothiazole moiety exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting potential for new formulations in treating resistant bacterial infections .
  • Cytotoxicity in Cancer Models : Another investigation reported that specific derivatives showed enhanced cytotoxicity against liver and lung cancer cells compared to standard chemotherapeutics, indicating their potential as lead compounds for drug development .

Chemical Reactions Analysis

Pyrrolidone Core Formation

The synthesis likely proceeds via:

  • Imine formation : Reaction of para-amino sulfonamide with aldehydes.

  • Cyclization : Incorporation of pyruvic acid to form the pyrrolidone ring through condensation .

  • Substituent attachment : Addition of hydroxyl, methoxy, and thiazole groups via electrophilic substitution or nucleophilic attack.

Functional Group Interactions

  • Hydroxyl groups : Contribute to hydrogen bonding and may undergo oxidation or esterification.

  • Thiazole moiety : Acts as an electron-rich aromatic heterocycle, enabling electrophilic substitution reactions.

  • Benzoyl group : May participate in nucleophilic acyl substitution or hydrolysis under basic conditions.

NMR Spectroscopy

  • 1H and 13C NMR : Confirm substituent positions on the pyrrolidone ring. For example, the NH proton (8.70 ppm) correlates with the carbonyl carbon (166.5 ppm) via HMBC .

  • Long-range correlations : HMBC and HSQC spectra identify connectivity between protons and carbons, such as the aliphatic C5 carbon (≈62 ppm) linked to benzaldehyde fragments .

IR Spectroscopy

  • Bands :

    • 3300–2900 cm⁻¹: Aromatic/aliphatic C–H bonds.

    • 2400–2300 cm⁻¹: C–N stretching.

    • 1700–1650 cm⁻¹: Ketone carbonyl groups .

Tyrosinase Inhibition

The compound’s hydroxyl and methoxy groups interact with tyrosinase’s active site, inhibiting melanin synthesis. IC₅₀ values for similar derivatives indicate potent activity.

Potential Chemical Transformations

Functional GroupReaction TypeProducts/Implications
Hydroxyl (-OH)OxidationKetone formation
Thiazole ringElectrophilic substitutionSubstituted thiazole derivatives
Benzoyl (-COBz)HydrolysisCarboxylic acid + benzyl alcohol

Q & A

(Basic) What are the common synthetic routes for preparing this compound, and what factors influence reaction yields?

The compound is typically synthesized via multi-step organic reactions, including cyclization and condensation steps. For example, a base-assisted cyclization strategy can be employed using substituted aldehydes (e.g., 4-tert-butyl benzaldehyde) and hydroxy-pyrrolone precursors under reflux conditions. Key factors affecting yields include:

  • Temperature control : Reactions often require precise heating (e.g., reflux at 65–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents like ethanol or methanol enhance reaction homogeneity and product solubility .
  • Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) accelerate cyclization .
    Yields vary significantly (18–63%) depending on substituent reactivity and purification methods (e.g., recrystallization from methanol) .

(Advanced) How can computational chemistry optimize the synthesis and predict reactivity?

Computational methods, such as quantum chemical reaction path searches, can model transition states and intermediate stability to predict optimal reaction pathways. For instance:

  • Reaction mechanism simulation : Density functional theory (DFT) calculations identify energy barriers for cyclization steps .
  • Solvent effects : Molecular dynamics simulations evaluate solvent interactions to improve yield .
  • Substituent impact : Hammett constants or frontier molecular orbital (FMO) analysis predict electronic effects of aryl groups on reaction rates .
    These approaches reduce trial-and-error experimentation by narrowing down viable conditions .

(Advanced) How are contradictions in spectroscopic data resolved during structural elucidation?

Contradictions in NMR or HRMS data often arise from impurities or tautomeric forms. Methodological strategies include:

  • Multi-spectral validation : Cross-referencing 1^1H/13^13C NMR, FTIR, and HRMS to confirm functional groups (e.g., hydroxyl at ~3400 cm1^{-1} in IR) .
  • X-ray crystallography : Resolving ambiguous stereochemistry via single-crystal analysis .
  • Isotopic labeling : Tracking proton exchange in D2_2O to identify labile hydrogens (e.g., enolic -OH) .
    For example, a reported 1^1H NMR signal at δ 5.2 ppm for a pyrrolone proton was confirmed via decoupling experiments .

(Advanced) How do aryl substituents influence bioactivity, and what SAR studies exist?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH3_3) on the phenyl ring enhance bioactivity. Key findings:

  • 4-Methoxyphenyl derivatives : Show improved binding affinity due to increased hydrophobicity .
  • Halogenated analogs (e.g., 3,5-Cl) : Exhibit higher cytotoxicity, likely via enhanced electrophilicity .
  • Steric effects : Bulky tert-butyl groups reduce activity by hindering target interactions .
    SAR is guided by in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize synthetic targets .

(Basic) What analytical techniques ensure purity and structural integrity?

Recommended methods:

  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • Melting point analysis : Sharp ranges (e.g., 209–211°C) indicate crystallinity .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 408.2273) .
  • FTIR : Detect functional groups (e.g., carbonyl at ~1720 cm1^{-1}) .

(Advanced) What challenges arise in scaling up synthesis, and how are they addressed?

Scaling up introduces challenges like heat dissipation and byproduct accumulation. Solutions include:

  • Process intensification : Continuous flow reactors improve temperature control and mixing .
  • Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
  • Design of experiments (DoE) : Statistical optimization of parameters (e.g., catalyst loading) minimizes variability .
    Pilot-scale trials often require re-optimization of recrystallization solvents (e.g., switching from methanol to ethanol for cost efficiency) .

(Advanced) How do solvent and reaction conditions affect stereochemical outcomes?

  • Solvent polarity : Polar solvents (e.g., DMF) stabilize charged intermediates, favoring cis-isomer formation .
  • Temperature : Lower temperatures (<0°C) slow racemization in chiral centers .
  • Catalytic additives : Chiral auxiliaries (e.g., L-proline) induce enantioselectivity in cyclization steps .
    For example, refluxing in ethanol produced a 3:1 diastereomeric ratio, while THF at 25°C yielded a 1:1 ratio .

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